molecular formula C24H20Cl4O12 B14577629 2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione CAS No. 61630-89-5

2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione

Cat. No.: B14577629
CAS No.: 61630-89-5
M. Wt: 642.2 g/mol
InChI Key: HYAJNOXQCHYMPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione involves the polymerization of hexanedioic acid, ethane-1,2-diol, and benzofuran derivatives. One common method includes the condensation reaction of hexanedioic acid with ethane-1,2-diol in the presence of a catalyst to form a polyester . This polyester is then reacted with tetrachlorophthalic anhydride to introduce the benzofuran rings into the polymer chain .

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents and catalysts to facilitate the reactions and achieve the desired molecular weight and properties of the polymer .

Chemical Reactions Analysis

Types of Reactions

2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran rings can yield quinones, while reduction of the carbonyl groups can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione is unique due to its combination of benzofuran rings and tetrachlorophthalic anhydride moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

61630-89-5

Molecular Formula

C24H20Cl4O12

Molecular Weight

642.2 g/mol

IUPAC Name

2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8Cl4O3.C8H4O3.C6H10O4.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h;1-4H;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2

InChI Key

HYAJNOXQCHYMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O

Related CAS

61630-89-5

Origin of Product

United States

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